molecular formula C15H19N5 B14175965 5-Amino-7-(butylamino)-2,4-dimethyl-1,6-naphthyridine-8-carbonitrile CAS No. 922522-89-2

5-Amino-7-(butylamino)-2,4-dimethyl-1,6-naphthyridine-8-carbonitrile

Cat. No.: B14175965
CAS No.: 922522-89-2
M. Wt: 269.34 g/mol
InChI Key: JDRBPRHKTBVRBK-UHFFFAOYSA-N
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Description

5-Amino-7-(butylamino)-2,4-dimethyl-1,6-naphthyridine-8-carbonitrile is a nitrogen-containing heterocyclic compound. Heterocyclic compounds are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound, in particular, has garnered interest due to its potential biological activities and its role as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-7-(butylamino)-2,4-dimethyl-1,6-naphthyridine-8-carbonitrile can be achieved through a multi-component reaction. One common method involves the reaction of 3-amino-1,2,4-triazole, malononitrile, and an appropriate aldehyde in the presence of a base such as sodium hydroxide in ethanol under heating or ultrasonic irradiation . This method is advantageous due to its simplicity, high yield, and operational ease.

Industrial Production Methods

Industrial production of this compound typically involves similar multi-component reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry approaches, such as the use of ultrasound or microwave irradiation, can be employed to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

5-Amino-7-(butylamino)-2,4-dimethyl-1,6-naphthyridine-8-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

5-Amino-7-(butylamino)-2,4-dimethyl-1,6-naphthyridine-8-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-7-(butylamino)-2,4-dimethyl-1,6-naphthyridine-8-carbonitrile involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-7-(butylamino)-2,4-dimethyl-1,6-naphthyridine-8-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

922522-89-2

Molecular Formula

C15H19N5

Molecular Weight

269.34 g/mol

IUPAC Name

5-amino-7-(butylamino)-2,4-dimethyl-1,6-naphthyridine-8-carbonitrile

InChI

InChI=1S/C15H19N5/c1-4-5-6-18-15-11(8-16)13-12(14(17)20-15)9(2)7-10(3)19-13/h7H,4-6H2,1-3H3,(H3,17,18,20)

InChI Key

JDRBPRHKTBVRBK-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NC(=C2C(=CC(=NC2=C1C#N)C)C)N

Origin of Product

United States

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